molecular formula C5H4ClNS B2422210 3-Chloropyridine-4-thiol CAS No. 1247828-52-9

3-Chloropyridine-4-thiol

Cat. No.: B2422210
CAS No.: 1247828-52-9
M. Wt: 145.6
InChI Key: WOLJMFIAVKCWFE-UHFFFAOYSA-N
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Description

3-Chloropyridine-4-thiol is an organosulfur compound with the molecular formula C5H4ClNS. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a thiol group at the fourth position. This compound is known for its utility in organic synthesis and its role as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Chloropyridines, in general, are known to be used as building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets depending on the specific reactions they are involved in.

Mode of Action

Chloropyridines are substrates for many coupling processes, including the heck reaction, suzuki reaction, and ullmann reaction . These reactions involve the formation of carbon-carbon bonds, which could lead to significant changes in the target molecules.

Biochemical Pathways

Given its potential use in various coupling reactions , it can be inferred that it may influence a wide range of biochemical pathways depending on the specific context of its use.

Result of Action

Given its potential use in various coupling reactions , it can be inferred that its effects would largely depend on the specific reactions it is involved in and the resulting compounds formed.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridine-4-thiol typically involves the chlorination of pyridine derivatives followed by thiolation. One common method is the reaction of 3-chloropyridine with thiourea under acidic conditions, which yields this compound. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by thiolation using thiourea or other sulfur-containing reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyridine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloropyridine-4-thiol has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Chloropyridine-4-thiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity patterns. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .

Properties

IUPAC Name

3-chloro-1H-pyridine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLJMFIAVKCWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247828-52-9
Record name 3-chloropyridine-4-thiol
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